molecular formula C35H38O5S B13820416 (2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

Cat. No.: B13820416
M. Wt: 570.7 g/mol
InChI Key: UILNWDYGLDOQAD-NDFHSCBSSA-N
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Description

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. This compound is characterized by the presence of multiple benzyl groups attached to a thiogalactopyranoside core, making it a valuable intermediate in the synthesis of various carbohydrate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in galactose derivatives using benzyl groups. One common method involves the reaction of methyl α-D-galactopyranoside with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzyl-protected galactose derivatives, which can be further utilized in the synthesis of more complex carbohydrate molecules .

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s benzyl-protected hydroxyl groups provide stability during reactions, allowing for selective deprotection and subsequent glycosylation. The molecular targets and pathways involved include various glycosyltransferases and glycosidases, which facilitate the transfer of sugar moieties to acceptor molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Uniqueness

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is unique due to its thiogalactopyranoside core, which imparts distinct reactivity compared to its mannopyranoside and glucopyranoside counterparts. This uniqueness makes it particularly valuable in the synthesis of sulfur-containing carbohydrate derivatives .

Properties

Molecular Formula

C35H38O5S

Molecular Weight

570.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35-/m1/s1

InChI Key

UILNWDYGLDOQAD-NDFHSCBSSA-N

Isomeric SMILES

CS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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